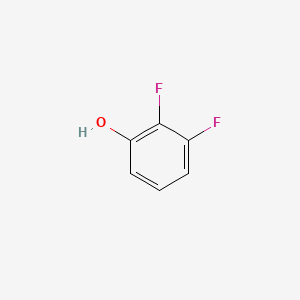

2,3-Difluorophenol

Overview

Description

2,3-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It is a derivative of phenol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound appears as a white to light yellow solid and is soluble in organic solvents like ether and acetone, but only slightly soluble in water .

Mechanism of Action

Target of Action

2,3-Difluorophenol is a fluorinated phenol derivative

Mode of Action

The presence of fluorine atoms may enhance these interactions due to their high electronegativity, potentially altering the compound’s interaction with its targets .

Biochemical Pathways

The fluorine substitutions on the phenol ring may modify these effects, potentially leading to unique influences on biochemical pathways .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.08, suggesting it may have good bioavailability .

Result of Action

It’s known that phenolic compounds can have various effects at the molecular and cellular level, including modulating signal transduction pathways, influencing gene expression, and interacting with cell membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and distribution within the body. It’s reported to be soluble in organic solvents and slightly soluble in water , which could influence its pharmacokinetics and bioavailability. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with biological targets.

Biochemical Analysis

Biochemical Properties

2,3-Difluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing the redox state of cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. This compound can induce the expression of genes involved in detoxification processes, such as glutathione S-transferase. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of substrates and the formation of reactive oxygen species. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to adaptive responses in cells, such as increased expression of detoxification enzymes. In in vivo studies, prolonged exposure can result in cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant toxic effects. For instance, high doses of this compound have been associated with liver toxicity in animal studies, characterized by elevated liver enzymes and histopathological changes. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions with glutathione or sulfate. These metabolic transformations can affect the compound’s bioavailability and toxicity. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution can be influenced by factors such as blood flow and tissue-specific enzyme expression .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in the mitochondria, where it may influence oxidative phosphorylation and reactive oxygen species production. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound within cells .

Preparation Methods

2,3-Difluorophenol can be synthesized through various methods. One common synthetic route involves the fluorination of phenol. In this method, phenol is treated with hydrogen fluoride or other fluorinating agents under basic conditions to introduce fluorine atoms at the 2 and 3 positions . Another method involves the reaction of ortho-difluorobenzene with n-butyllithium in tetrahydrofuran, followed by treatment with trimethyl borate and dihydrogen peroxide . Industrial production methods often involve similar fluorination reactions but are optimized for higher yields and purity.

Chemical Reactions Analysis

2,3-Difluorophenol undergoes various chemical reactions, including:

Electrophilic Substitution: It can react with nitric acid in the presence of sulfuric acid to form 2,3-difluoro-6-nitrophenol.

Oxidation: It can be oxidized to form corresponding quinones under specific conditions.

Reduction: It can be reduced to form difluorocyclohexanol derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include nitric acid, sulfuric acid, n-butyllithium, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluorophenol has several applications in scientific research:

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Comparison with Similar Compounds

2,3-Difluorophenol can be compared with other fluorinated phenols such as:

- 2,4-Difluorophenol

- 2,6-Difluorophenol

- 3,4-Difluorophenol

- 3,5-Difluorophenol

Each of these compounds has unique properties based on the position of the fluorine atoms on the benzene ring. For example, this compound has a specific reactivity pattern due to the ortho positioning of the fluorine atoms, which can influence its chemical behavior and applications .

Properties

IUPAC Name |

2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEPGIOVXBBUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214381 | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6418-38-8 | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

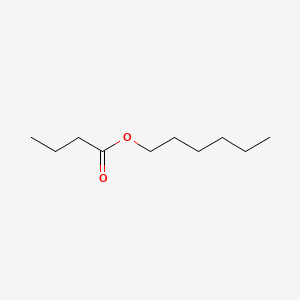

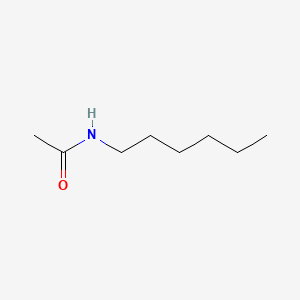

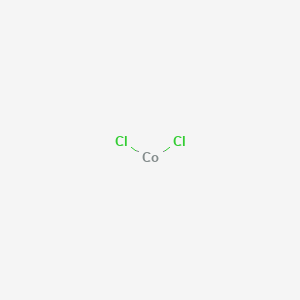

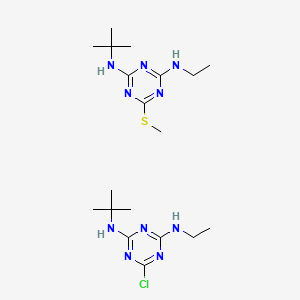

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

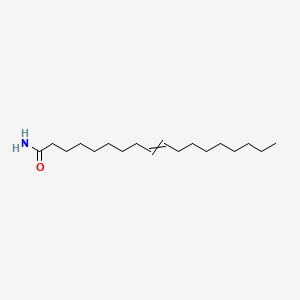

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2,3-Difluorophenol?

A1: this compound can be synthesized through several routes. One approach involves using hydrogen peroxide to transform 2,3-difluorobenzene boronic acid into the desired phenol. [] This boronic acid intermediate is synthesized from 1,2-difluorobenzene using butyl lithium and trimethyl borate, capitalizing on the directing effects of substituents on the aromatic ring. [] Another method uses 4-bromo-2,3-difluorophenol as a starting material for further modifications, such as esterification with alkyl cyclohexanecarboxylic acids, to create liquid crystal compounds. [, ]

Q2: What are the applications of this compound in materials science?

A2: this compound serves as a key building block in the synthesis of specialized materials, particularly liquid crystals. By incorporating this molecule into more complex structures, researchers can manipulate the mesomorphic properties and electro-optical behavior of the resulting materials. For example, this compound derivatives have been used to create liquid crystals with high birefringence and negative dielectric anisotropy, properties desirable for fast-response displays and photonic devices. [, ]

Q3: How does the presence of fluorine atoms in this compound influence its reactivity?

A3: The fluorine atoms in this compound significantly impact its reactivity through both electronic and steric effects. The strong electronegativity of fluorine withdraws electron density from the aromatic ring, influencing the acidity of the phenolic proton and the reactivity of positions ortho and para to the fluorine substituents. [] This electronic influence allows for selective deprotonation and further functionalization. Moreover, the fluorine atoms sterically hinder reactions at adjacent positions, further contributing to the regioselectivity observed in reactions involving this compound. []

Q4: Can this compound be incorporated into polymers, and what are the potential benefits?

A4: Yes, this compound can be incorporated into polymers. One example is the synthesis of poly{dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane}, or PMFOS. [] This polymer, incorporating this compound as a functional substituent, exhibits high hydrogen bond acidity, making it suitable for gas sensing applications. [] The incorporation of fluorine into polymers can often lead to enhanced thermal stability, chemical resistance, and altered surface properties.

Q5: Are there computational studies on this compound and its derivatives?

A5: Yes, computational chemistry plays a role in understanding this compound and its derivatives. Density functional theory (DFT) calculations have been employed to investigate the molecular conformation and polarizability of tolane liquid crystals containing 2,3-difluorophenylene units. [] These calculations help correlate the molecular structure with the observed experimental properties, such as birefringence, providing insights for the design of new materials with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)